2-Chlorovinylarsonous acid
Description
Properties
Molecular Formula |
C2H4AsClO2 |
|---|---|
Molecular Weight |
170.42 g/mol |
IUPAC Name |
2-chloroethenylarsonous acid |
InChI |
InChI=1S/C2H4AsClO2/c4-2-1-3(5)6/h1-2,5-6H |
InChI Key |
HOVKNGHQENGTOX-UHFFFAOYSA-N |
Canonical SMILES |
C(=C[As](O)O)Cl |
Synonyms |
2-chlorovinylarsonous acid 2-CVAA |
Origin of Product |
United States |
Chemical Synthesis and Reaction Pathways of 2 Chlorovinylarsonous Acid
Methodologies for the Preparation of 2-Chlorovinylarsonous Acid Precursors (e.g., Lewisite)
The primary precursor to 2-chlorovinylarsonous acid is Lewisite, an organoarsenic compound. environics.finih.gov The synthesis of Lewisite was first documented in 1904 by Julius Arthur Nieuwland. environics.fiwikipedia.org The principal method for preparing Lewisite involves the reaction of acetylene (B1199291) with arsenic trichloride. wikipedia.orgnih.gov
This reaction is typically catalyzed to achieve a satisfactory yield. While mercuric chloride has been used as a catalyst in a hydrochloric acid solution, yielding 80 to 85% Lewisite, a combination of cuprous chloride and ethanolamine (B43304) hydrochloride is considered the most effective catalyst system. nih.gov
The reaction can result in the formation of three forms of Lewisite, distinguished by the number of vinylchloride groups attached to the arsenic atom:
Lewisite 1 (L-1): (2-chlorovinyl)arsonous dichloride wikipedia.orgwikipedia.org
Lewisite 2 (L-2): bis(2-chlorovinyl)arsinous chloride wikipedia.orgwikipedia.org
Lewisite 3 (L-3): tris(2-chlorovinyl)arsine wikipedia.orgwikipedia.org
Lewisite 2 and Lewisite 3 are formed as byproducts when two or three molecules of acetylene, respectively, react with the arsenic center. wikipedia.orgwikipedia.org Weapons-grade Lewisite is a mixture, with one analysis indicating it contains approximately 64.0% L1 and 28.5% L2 by weight. oup.com The synthesis can be summarized by the following reaction:
AsCl₃ + C₂H₂ → (ClCH=CH)AsCl₂ (Lewisite 1) wikipedia.org
This primary reaction can be followed by further additions of acetylene to form Lewisite 2 and 3. wikipedia.org
| Catalyst System | Reported Yield of Lewisite | Reference |
| Mercuric chloride in HCl solution | 80-85% | nih.gov |
| Cuprous chloride and ethanolamine hydrochloride | Considered the best catalyst | nih.gov |
Hydrolytic Formation Mechanisms of 2-Chlorovinylarsonous Acid from Precursors
Lewisite is unstable in the presence of water and undergoes rapid hydrolysis to form 2-chlorovinylarsonous acid (CVAA). armyacademy.roresearchgate.net This reaction involves the substitution of the chlorine atoms attached to the arsenic with hydroxyl groups from water, leading to the formation of hydrochloric acid as a byproduct. wikipedia.org The hydrolysis of Lewisite 1 (L1) specifically yields (2-chlorovinyl)arsonous acid (CVAA). oup.com
The initial hydrolysis product is often represented as 2-chlorovinylarsenous oxide (CVAO), which is considered the hydrated form of CVAA and exists exclusively in aqueous solutions. armyacademy.roopcw.org The hydrolysis reaction is accelerated in alkaline solutions. wikipedia.org
The reaction can be depicted as follows: (ClCH=CH)AsCl₂ + 2H₂O → (ClCH=CH)As(OH)₂ + 2HCl usgovcloudapi.net
Due to the rapid rate of this reaction, Lewisite itself is rarely found in the environment. oup.com Instead, its hydrolysis product, CVAA, is the primary indicator of Lewisite contamination. researchgate.net Similarly, Lewisite 2 (L2) hydrolyzes to form bis(2-chlorovinyl)arsinous acid (BCVAA). oup.com
| Precursor | Hydrolysis Product | Reference |
| Lewisite 1 (L1) | 2-Chlorovinylarsonous acid (CVAA) | oup.com |
| Lewisite 2 (L2) | Bis(2-chlorovinyl)arsinous acid (BCVAA) | oup.com |
Advanced Chemical Transformations of 2-Chlorovinylarsonous Acid
Once formed, 2-chlorovinylarsonous acid can undergo further chemical reactions, including oxidation, nucleophilic attack, and isomerization.
2-Chlorovinylarsonous acid, which contains trivalent arsenic (As(III)), can be oxidized to 2-chlorovinylarsonic acid (CVAOA), where the arsenic atom is in the pentavalent state (As(V)). armyacademy.roopcw.org This oxidation can occur in the environment, with CVAA gradually converting to CVAOA in seawater, freshwater, and soil. dtic.mildtic.mil Hydrogen peroxide is a known oxidizing agent that can facilitate this transformation. nih.gov In laboratory settings, treating samples with hydrogen peroxide is a common method to intentionally oxidize any remaining CVAA to CVAOA for analytical purposes. oup.com
The oxidation of CVAA to CVAOA is a significant detoxification pathway, as CVAOA is considered less toxic than CVAA. opcw.org
The oxidation reaction is as follows: (ClCH=CH)As(OH)₂ + H₂O₂ → (ClCH=CH)AsO(OH)₂ + H₂O
The trivalent arsenic in 2-chlorovinylarsonous acid has a high affinity for sulfhydryl groups (-SH) found in thiol-containing molecules. nih.gov This reactivity is the basis for the toxic mechanism of Lewisite and its metabolites, as it allows them to bind to and inhibit enzymes containing cysteine residues. armyacademy.ro
CVAA readily reacts with dithiol compounds, such as 1,2-ethanedithiol (B43112) and propane-1,3-dithiol, to form stable cyclic thioarsinites. armyacademy.ronih.gov This reaction is often utilized in analytical methods for the derivatization of CVAA to facilitate its detection by gas chromatography-mass spectrometry. nih.gov The reaction with British anti-Lewisite (BAL), a dithiol, is the basis for its use as an antidote. nih.govusgovcloudapi.net
The high affinity of CVAA for thiols is also demonstrated by its interaction with free cysteine. nih.gov
| Thiol-Containing Substrate | Reaction Product | Application/Significance | Reference |
| 1,2-Ethanedithiol | Cyclic thioarsinite derivative | Analytical derivatization | armyacademy.ronih.gov |
| Propane-1,3-dithiol | Cyclic thioarsinite derivative | Analytical derivatization | nih.gov |
| British Anti-Lewisite (BAL) | Stable chelate | Medical antidote | nih.govusgovcloudapi.net |
| Cysteine | Cysteine adduct | Toxicological mechanism | nih.gov |
Lewisite can exist as different isomers. The most common form is the trans-2-chlorovinylarsonous dichloride. wikipedia.org However, the cis-stereoisomer and a constitutional isomer, 1-chlorovinylarsonous dichloride, may also be present as impurities. wikipedia.orgoup.com The trans geometric isomer is predicted to be the dominant form based on ab initio calculations. oup.com
While the primary focus of isomerization is on the Lewisite precursor, the stereochemistry of the chlorovinyl group is retained during hydrolysis to form the corresponding isomers of 2-chlorovinylarsonous acid. Therefore, both cis- and trans-2-chlorovinylarsonous acid can exist, reflecting the isomeric composition of the parent Lewisite.
Molecular Structure, Conformational Analysis, and Theoretical Investigations of 2 Chlorovinylarsonous Acid
Elucidation of Stereochemistry and Isomeric Forms
2-Chlorovinylarsonous acid (CVAA), with the chemical formula C₂H₄AsClO₂, exists as a primary hydrolysis product of Lewisite, a chemical warfare agent. cardiff.ac.ukarmyacademy.ronih.gov The stereochemistry of this organoarsenic compound is a critical aspect of its molecular identity. The presence of a carbon-carbon double bond in the 2-chlorovinyl group gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis and trans.
The IUPAC name for the most stable isomer is [(E)-2-chloroethenyl]arsonous acid, where the (E) designation, from the German entgegen (opposite), signifies that the chlorine atom and the arsenous acid group are on opposite sides of the double bond. This corresponds to the trans isomer. Experimental and computational studies have confirmed that the trans-2-chloro isomer is the most stable form. wikipedia.org In this configuration, the carbon-arsenic bond exhibits a conformation where the lone pair of electrons on the arsenic atom is approximately aligned with the vinyl group. wikipedia.org
Lewisite itself is predominantly trans-2-chlorovinylarsonous dichloride, though it can contain the cis stereoisomer and the constitutional isomer, 1-chlorovinylarsonous dichloride, as impurities. wikipedia.org Consequently, the hydrolysis of Lewisite yields a corresponding mixture of these isomeric forms of 2-chlorovinylarsonous acid.
The table below summarizes the key isomeric forms of 2-chlorovinylarsonous acid.
| Isomer Name | IUPAC Name | Common Name | Key Structural Feature |
| trans-2-Chlorovinylarsonous acid | [(E)-2-chloroethenyl]arsonous acid | trans-CVAA | Chlorine and arsenous acid groups are on opposite sides of the C=C double bond. |
| cis-2-Chlorovinylarsonous acid | [(Z)-2-chloroethenyl]arsonous acid | cis-CVAA | Chlorine and arsenous acid groups are on the same side of the C=C double bond. |
Computational Chemical Studies on Electronic Structure and Reactivity Descriptors of Organoarsenic Compounds
Computational chemistry provides valuable insights into the electronic structure and reactivity of organoarsenic compounds like 2-chlorovinylarsonous acid. Density Functional Theory (DFT) is a prominent method used to investigate the properties of such molecules. These theoretical studies help in understanding the molecule's stability, reactivity, and potential interactions with other chemical species.
Upon hydrolysis, Lewisite (2-chlorovinyldichloroarsine) is converted into the less volatile but still toxic 2-chlorovinylarsonous acid (CVAA). cardiff.ac.ukacs.org This hydrolysis product can be further oxidized to form 2-chlorovinylarsonic acid (CVAOA). armyacademy.rooup.comoup.com The trivalent arsenic in CVAA has a high affinity for sulfhydryl groups, a key factor in its biological activity. nih.gov
Theoretical investigations into related organoarsenic compounds can provide a framework for understanding the electronic properties of 2-chlorovinylarsonous acid. For instance, studies on the adsorption of Lewisite on various materials utilize DFT to calculate parameters such as binding energies, charge transfer, and changes in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. researchgate.net These descriptors are crucial for predicting the reactivity of the molecule.
The following table presents a hypothetical set of reactivity descriptors for 2-chlorovinylarsonous acid based on typical values for similar organoarsenic compounds found in computational studies.
| Parameter | Description | Hypothetical Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | -1.2 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. | 5.3 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 D |
| Mulliken Charge on As | The partial charge on the arsenic atom, indicating its electrophilicity. | +0.8 e |
Environmental Chemistry, Fate, and Degradation Pathways of 2 Chlorovinylarsonous Acid
Occurrence and Distribution in Environmental Matrices as a Degradation Product
2-Chlorovinylarsonous acid (CVAA) is not a naturally occurring compound; its presence in the environment is exclusively linked to the degradation of the chemical warfare agent Lewisite [dichloro(2-chlorovinyl)arsine]. epa.gov Lewisite undergoes rapid hydrolysis in the presence of moisture, leading to the formation of CVAA and hydrochloric acid. rsc.orgdtic.mil This process occurs in various environmental matrices, including soil and water, making CVAA a primary and indicative marker for Lewisite contamination. epa.govnih.govoup.com
Upon formation, CVAA exists in a dynamic equilibrium with its dehydrated anhydride (B1165640) form, 2-chlorovinylarsenious oxide, which is commonly known as Lewisite oxide. dtic.milnrt.orgnrt.orgacs.org This mixture of hydrolysis products retains significant toxicity. nrt.orgacs.org The persistence of these degradation products can be substantial; while the parent Lewisite agent degrades relatively quickly upon exposure to water, its breakdown products, including CVAA, can persist in soils for decades under certain environmental conditions. nrt.orgnrt.org
The detection of CVAA or its subsequent oxidation product, 2-chlorovinylarsonic acid (CVAOA), in environmental samples is considered definitive proof of the prior presence of Lewisite, as there are no other known natural or industrial sources for these compounds. epa.govresearchgate.net Consequently, environmental monitoring for these specific degradation products is crucial for assessing contamination at former military sites or locations where chemical munitions were disposed of or deployed. researchgate.netsemanticscholar.org
Abiotic Degradation Mechanisms
The abiotic degradation of 2-chlorovinylarsonous acid is primarily governed by hydrolysis and oxidation processes, which transform the compound into different chemical species with varying stability and toxicity.
The formation of CVAA from its parent compound, Lewisite, is the initial and most rapid abiotic degradation step in aqueous systems. The hydrolysis of Lewisite's arsenic-chlorine bonds is extremely fast. dtic.milacs.org Studies have shown that the release of two chloride ions from Lewisite, signifying the formation of CVAA, occurs within three minutes at 20°C. acs.org The reaction is even rapid at lower temperatures, with 90% completion observed within two minutes at 5°C, although achieving full conversion may take several hours. acs.org The pseudo-first-order rate constant for this initial hydrolysis is estimated to be approximately 1 min⁻¹ at 20°C. acs.org
Once formed, CVAA itself is subject to further hydrolysis under specific conditions. In alkaline environments, CVAA undergoes a slower decomposition. acs.org This reaction, which involves the cleavage of the carbon-arsenic bond, becomes significant at a pH above 9.5, yielding acetylene (B1199291), chloride, and arsonous acid. acs.org At a pH of 8.5, which is closer to that of seawater, no significant decomposition was detected after 24 hours. acs.org
| Temperature | Reaction Time | Extent of Reaction | Reference |
|---|---|---|---|
| 20°C | 3 minutes | Complete formation of CVAA | acs.org |
| 5°C | 2 minutes | 90% completion | acs.org |
| 20°C | N/A | Rate constant ~1 min⁻¹ | acs.org |
Following its formation via hydrolysis, the principal abiotic transformation of 2-chlorovinylarsonous acid in the environment is oxidation. CVAA, a trivalent arsenical (Arsenic III), is slowly oxidized to the pentavalent state (Arsenic V), forming 2-chlorovinylarsonic acid (CVAOA). nih.govdtic.milopcw.org This oxidation can occur gradually in freshwater, seawater, and soil. dtic.mil While CVAOA is also a hazardous compound, it is generally considered less toxic than its trivalent precursor, CVAA. nrt.org
Photodegradation is another potential abiotic pathway. While direct photolysis data for CVAA is limited, studies on the parent Lewisite indicate that it can be degraded in the atmosphere by photochemically produced hydroxyl radicals, with an estimated half-life of 1.2 to 1.3 days. nih.govtheblackvault.com Reaction with ozone is also a contributing, albeit slower, atmospheric degradation pathway for Lewisite. theblackvault.com
Advanced Oxidation Processes (AOPs), such as ozonation, are known to be effective in degrading persistent organic pollutants, often through the generation of highly reactive hydroxyl radicals. isidl.commdpi.comnih.gov Although specific studies on the ozonation of CVAA are not widely available, the established efficacy of ozonation in oxidizing a wide range of chemical contaminants suggests it would be a viable method for transforming CVAA into its oxidized form, CVAOA, thereby facilitating its degradation. isidl.commdpi.com The photodegradation of other organoarsenicals has also been demonstrated, supporting the potential for photolytic processes to contribute to the natural attenuation of CVAA. researchgate.net
Hydrolysis Kinetics and Mechanisms in Aqueous Systems
Biotic Degradation Processes and Microbial Transformation Pathways of Arsenical Compounds
Microorganisms play a critical role in the transformation and fate of arsenical compounds, including the degradation products of Lewisite. nih.govresearchgate.net Biotic degradation involves various metabolic processes that can alter the chemical structure and mobility of these contaminants. icm.edu.plmedcraveonline.com For Lewisite and its derivatives, suggested microbial degradation pathways include the epoxidation of the carbon-carbon double bond, as well as reductive dehalogenation and dehydrohalogenation. nih.govnih.gov
A key step in the ultimate breakdown of many organoarsenicals is the cleavage of the carbon-arsenic (C-As) bond. pnas.org Research has identified specific bacterial enzymes capable of this transformation. For instance, the enzyme ArsI, a C-As lyase, has been shown to catalyze the cleavage of the C-As bond in trivalent methylated and aromatic arsenicals. pnas.org While this enzyme was characterized using other organoarsenic compounds, its existence demonstrates a clear biological mechanism for breaking down the fundamental structure of compounds like CVAA. pnas.org
The activity of soil bacteria can release soluble arsenical compounds from contaminants, a process that is enhanced by the presence of nutrients. nih.govresearchgate.net This microbial activity is a double-edged sword; while it can lead to the degradation of the original organic arsenical, the process can ultimately result in the formation of more toxic and mobile inorganic arsenic species, such as arsenite [As(III)]. researchgate.netpnas.org Therefore, microbial transformations are a crucial component of the arsenic biogeochemical cycle in contaminated sites, influencing the speciation, toxicity, and potential for bioremediation. nih.govoup.com
Environmental Transport Dynamics and Speciation of Arsenical Degradation Products
The environmental transport of 2-chlorovinylarsonous acid is intrinsically linked to the speciation and degradation pathway of its parent compound, Lewisite. The process begins with the release of Lewisite, which is sparingly soluble in water. nih.gov Upon contact with water or moist soil, it rapidly hydrolyzes into the more soluble CVAA. nih.govscispace.com
CVAA exists in equilibrium with its anhydride, Lewisite oxide, and this toxic mixture represents the initial, persistent form of contamination in aqueous environments. nrt.orgacs.org The partitioning behavior of this mixture, indicated by a log K (benzene-water) of 0.15, influences its distribution between aqueous and organic phases or soil matter. acs.orgacs.org
Over time, the dominant environmental transformation is the slow abiotic or biotic oxidation of trivalent CVAA to pentavalent 2-chlorovinylarsonic acid (CVAOA). nih.govdtic.milopcw.org This change in arsenic's oxidation state alters the compound's chemical properties and mobility. Further degradation, often mediated by microbes, can cleave the carbon-arsenic bond, eventually transforming the organoarsenicals into various inorganic arsenic forms. researchgate.netpnas.org The persistence of these various arsenical species, particularly in soil, can span decades, posing a long-term contamination risk. nrt.orgnrt.org The transport and fate of the initial contamination are therefore dictated by a sequence of chemical transformations: from Lewisite to CVAA/Lewisite oxide, then to CVAOA, and finally to inorganic arsenic species, with each step governed by different kinetic rates and environmental factors. nih.govresearchgate.net
Advanced Analytical Methodologies for 2 Chlorovinylarsonous Acid Detection and Quantification
Extraction and Derivatization Techniques for Sample Preparation
Effective sample preparation is a crucial first step in the analysis of 2-chlorovinylarsonous acid. This typically involves extraction from the sample matrix and derivatization to create a more volatile and stable compound suitable for chromatographic analysis.
Solid-Phase Microextraction (SPME) Applications
Solid-Phase Microextraction (SPME) has emerged as a simple, sensitive, and automated method for the measurement of CVAA, particularly in human urine. nih.govnih.gov This technique involves the adsorption of the analyte onto a coated fiber, followed by thermal desorption for analysis. nih.gov For CVAA analysis, the compound is first derivatized, often with 1,3-propanedithiol (B87085) (PDT), to form a volatile derivative that can be adsorbed onto the SPME fiber. nih.govnih.gov This derivatized compound is then analyzed, typically by gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov
The optimization of SPME procedures has significantly improved detection limits. For instance, a method combining dithiol derivatization with SPME and GC-MS achieved a limit of detection for CVAA below 6x10⁻⁹ M in solution, a more than 400-fold improvement over conventional solvent extraction methods. nih.gov The precision of the SPME-GC-MS procedure is typically characterized by a relative standard deviation (R.S.D.) of less than 10%. researchgate.net
Dispersive Liquid-Liquid Microextraction (DDLLME) and Related Methods
Dispersive Liquid-Liquid Microextraction (DLLME) is another effective technique for the extraction and preconcentration of organoarsenic compounds, including CVAA, from aqueous samples. nih.govnih.govumass.edu This method is valued for its simplicity, speed, low solvent consumption, and high enrichment factors. umass.edu DLLME involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. tubitak.gov.tr This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, facilitating rapid mass transfer of the analyte into the organic phase. tubitak.gov.tr
For the analysis of CVAA in urine, a method based on dispersive derivatization liquid-liquid microextraction (DDLLME) coupled with GC-MS has been developed. nih.gov In this approach, derivatization and extraction occur simultaneously. Optimized conditions for this method involved using chloroform (B151607) as the extraction solvent, methanol (B129727) as the disperser solvent, and ethanedithiol as the derivatizing agent. nih.gov This DDLLME method achieved a preconcentration factor of 250 and limits of detection of 0.015 µg L⁻¹ in selected-ion monitoring (SIM) mode and 0.30 µg L⁻¹ in scanning mode. nih.gov
Dithiol Derivatization Strategies for Enhanced Analysis
Due to the reactive nature of CVAA, derivatization with a thiol compound is a common and essential step in sample preparation for its analysis, particularly for GC-based methods. armyacademy.ronih.gov Trivalent arsenic, present in CVAA, has a high affinity for sulfhydryl groups, leading to the formation of stable cyclic thioarsinites. nih.gov
Various dithiol compounds have been investigated for the derivatization of CVAA, with 1,3-propanedithiol (PDT) and 1,2-ethanedithiol (B43112) (EDT) showing the best results. nih.govresearchgate.net The derivatization reaction creates a more volatile and thermally stable compound that is amenable to gas chromatographic separation. armyacademy.roosti.gov For example, the reaction of CVAA with EDT forms 2-(2-chlorovinyl)-1,3,2-dithiarsenoline, a stable derivative. osti.gov The selection of the appropriate dithiol can also help to eliminate matrix interferences due to the different retention times of the resulting derivatives.
Competitive studies have been performed to understand the nucleophilic reactions of dithiol and monothiol compounds with CVAA. nih.gov Furthermore, the interaction between CVAA and free cysteine, which is present in human urine, has been investigated to evaluate potential interferences in the detection of CVAA. nih.gov
Chromatographic Separation Sciences
Chromatographic techniques are central to the separation and quantification of 2-chlorovinylarsonous acid and its derivatives from complex sample matrices. Both gas chromatography and high-performance liquid chromatography are widely employed.
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of CVAA after its conversion to a volatile derivative. nih.govnih.gov The derivatization with dithiols, as previously discussed, is a prerequisite for successful GC analysis. nih.govarmyacademy.ro
Automated SPME-GC-MS methods have been developed for the quantification of CVAA in human urine. nih.gov In one such method, the volatile derivative of CVAA with 1,3-propanedithiol is adsorbed onto an SPME fiber and then analyzed by GC-MS, achieving a limit of detection of 7.4 pg in 1 ml of urine. nih.gov Another study utilizing DDLLME followed by GC-MS for CVAA in urine reported a linear calibration curve over the concentration range of 1-400 μg L⁻¹ in full-scan mode, with relative standard deviation (RSD) values of 5.5% and 3.2% at concentrations of 20 and 100 μg L⁻¹, respectively. nih.gov
The use of GC coupled with an atomic emission spectrometer set for elemental arsenic has also been employed to detect the ethanedithiol derivative of CVAA in urine samples. armyacademy.ro
High-Performance Liquid Chromatography (HPLC) for Aqueous Solutions
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the direct analysis of CVAA in aqueous solutions, avoiding the need for derivatization in some cases. dtic.milscispace.com HPLC methods have been developed for the simultaneous detection of CVAA and its oxidation product, 2-chlorovinylarsonic acid (CVAOA), in various water matrices. dtic.milscispace.comajol.info
Reversed-phase HPLC (RP-HPLC) is a common mode of separation. scispace.comajol.info One RP-HPLC method utilized a C18 column for the simultaneous detection of CVAA and other chemical warfare agent degradation products. scispace.comajol.info The calibration curve for CVAA in this method showed high linearity over a concentration range of 2–500 mg L⁻¹, with a detection limit of 0.2 mg L⁻¹. scispace.comajol.info
For enhanced sensitivity and selectivity, HPLC is often coupled with inductively coupled plasma-mass spectrometry (HPLC-ICP-MS). oup.comresearchgate.net This hyphenated technique allows for the measurement of the arsenic-containing metabolites of Lewisite. A high-throughput HPLC-ICP-MS method for CVAA and CVAOA in urine involved a simple dilution and centrifugation sample preparation step. oup.comresearchgate.net Using a reversed-phase polar embedded column, the method demonstrated linearity over at least three orders of magnitude and had a method detection limit of 1.3 µg/L for CVAA. oup.comresearchgate.net Another approach for analyzing Lewisite degradation products in environmental matrices involves extracting the compounds and converting them to CVAOA before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). epa.gov
Dual detection modes, such as eluent suppression conductivity and ultraviolet (UV) detection, have also been used with ion chromatography to directly analyze CVAOA in seawater and surface water, with a detection limit of 10 ng. dtic.mildtic.mil
Data Tables
Table 1: Performance of DDLLME-GC-MS for CVAA Analysis in Urine
| Parameter | Value | Reference |
|---|---|---|
| Extraction Solvent | Chloroform (65 µL) | nih.gov |
| Disperser Solvent | Methanol (500 µL) | nih.gov |
| Derivatizing Agent | Ethanedithiol (10 µL) | nih.gov |
| Preconcentration Factor | 250 | nih.gov |
| LOD (SIM mode) | 0.015 µg L⁻¹ | nih.gov |
| LOD (Scanning mode) | 0.30 µg L⁻¹ | nih.gov |
| Linearity Range | 1-400 µg L⁻¹ | nih.gov |
| RSD at 20 µg L⁻¹ | 5.5% | nih.gov |
| RSD at 100 µg L⁻¹ | 3.2% | nih.gov |
LOD: Limit of Detection, RSD: Relative Standard Deviation, SIM: Selected-Ion Monitoring
Table 2: Performance of HPLC Methods for CVAA and CVAOA Analysis
| Method | Matrix | Analyte(s) | Column | Detection | Linearity Range | Detection Limit | Reference |
|---|---|---|---|---|---|---|---|
| RP-HPLC | Water | CVAA, CVAOA, etc. | ODS C18 (5 µm) | UV | 2–500 mg L⁻¹ (CVAA) | 0.2 mg L⁻¹ (CVAA) | scispace.comajol.info |
| HPLC-ICP-MS | Urine | CVAA, CVAOA | Reversed-phase polar embedded | ICP-MS | > 3 orders of magnitude | 1.3 µg/L (CVAA) | oup.comresearchgate.net |
| Ion Chromatography | Seawater, Surface Water | CVAOA | Ion Exchange/Ion-Pair Reverse Phase | Conductivity, UV | Not specified | 10 ng | dtic.mildtic.mil |
RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography, ICP-MS: Inductively Coupled Plasma-Mass Spectrometry, CVAOA: 2-chlorovinylarsonic acid
Spectrometric Detection and Characterization
Spectrometric methods form the cornerstone of modern analytical strategies for CVAA. By coupling separation techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) with various forms of mass spectrometry, researchers can achieve highly selective and sensitive measurements.
Mass spectrometry, particularly when paired with chromatographic separation, is a powerful tool for the definitive identification and quantification of 2-chlorovinylarsonous acid. Because CVAA is non-volatile, direct analysis by gas chromatography-mass spectrometry (GC-MS) requires a derivatization step to create a more volatile compound. nih.gov A common approach involves reacting CVAA with a dithiol, such as 1,3-propanedithiol (PDT) or 1,2-ethanedithiol, to form a stable, volatile derivative that is amenable to GC separation. armyacademy.ronih.govnih.gov This derivatized product can then be analyzed by GC-MS, with one study reporting a detection limit as low as 7.4 pg/mL in urine using this technique combined with solid-phase microextraction (SPME). nih.govrsc.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative that avoids the need for derivatization. This approach separates CVAA from matrix components in its native form before detection. nih.govoup.com Tandem mass spectrometry (MS/MS) enhances specificity by selecting a precursor ion corresponding to the target analyte and then fragmenting it to produce characteristic product ions. For instance, one LC-MS/MS method for analyzing the oxidized form of CVAA, 2-chlorovinylarsonic acid (CVAOA), utilized the quantitative mass transition of m/z 186.9→61.0. oup.com These methods provide excellent sensitivity and are suitable for high-throughput analysis, making them valuable for emergency response scenarios. oup.com
Table 1: Comparison of Mass Spectrometry Approaches for CVAA Detection This table is interactive. Click on the headers to sort the data.
| Analytical Technique | Sample Preparation | Key Features | Reported Detection Limit |
|---|---|---|---|
| SPME-GC-MS | Derivatization with 1,3-propanedithiol (PDT) | Automated method, high sensitivity. nih.gov | 7.4 pg/mL nih.govrsc.org |
| DDLLME-GC-MS | Dispersive derivatization with ethanedithiol | High preconcentration factor (250). nih.gov | 0.015 µg/L (in SIM mode) nih.gov |
| LC-MS/MS | Oxidation of CVAA to CVAOA | High-throughput, suitable for clinical ranges. oup.com | 3.3 µg/L oup.com |
Inductively coupled plasma mass spectrometry (ICP-MS) is an elemental analysis technique that provides exceptional specificity for arsenic-containing compounds. When coupled with a separation method like high-performance liquid chromatography (HPLC), it allows for the speciation of different arsenic compounds present in a sample. oup.comresearchgate.net The HPLC separates compounds such as CVAA and its oxidized metabolite, CVAOA, which are then introduced into the high-temperature argon plasma of the ICP-MS. oup.comresearchgate.net The plasma atomizes and ionizes the arsenic atoms, which are then detected by the mass spectrometer at its specific mass-to-charge ratio (m/z 75). rsc.org
This HPLC-ICP-MS combination is highly effective for quantifying CVAA and CVAOA in complex biological matrices like urine. oup.comresearchgate.net A key advantage is its ability to resolve the arsenic-containing analytes from interfering species, such as chloride, which could otherwise form polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺) that obscure the arsenic signal. oup.comresearchgate.net The chromatographic separation often eliminates the need for a dynamic reaction cell, a device typically used to remove such interferences. oup.comresearchgate.net Some methods may intentionally oxidize all CVAA to CVAOA with hydrogen peroxide and then measure the total as CVAOA using LC-ICP-MS/MS, which simplifies the analysis while still providing a quantitative measure of exposure. rsc.org
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of non-volatile and thermally fragile molecules like CVAA from a liquid phase. oup.com It is commonly used as the ion source in LC-MS systems for CVAA analysis. nih.govoup.com ESI generates gas-phase ions from the liquid eluent of the chromatography column with minimal fragmentation, preserving the molecular ion for detection by the mass spectrometer.
Studies have utilized both positive and negative ion ESI modes for CVAA and related compounds. nih.govoup.com One study found that 2-chlorovinylarsonic acid (CVAOA), the pentavalent oxidation product of CVAA, is more easily ionized by positive-ion ESI than the trivalent CVAA, resulting in greater detection sensitivity for CVAOA. oup.com LC-ESI-MS has also been employed to investigate the interaction between CVAA and biological molecules like cysteine, demonstrating its utility in metabolic and mechanistic studies. nih.govresearchgate.net The coupling of ESI with tandem mass spectrometry (ESI-MS/MS) provides high specificity and sensitivity for quantifying CVAA in biological samples. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Arsenic Specificity
Complementary Analytical Techniques (e.g., Capillary Zone Electrophoresis)
While mass spectrometry-based methods are dominant, other analytical techniques can serve as complementary approaches. Capillary zone electrophoresis (CZE) is one such technique that has been successfully applied to the determination of CVAA and CVAOA in water. researchgate.netresearchgate.net CZE separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary.
In one developed CZE method, CVAA and CVAOA were separated and detected using direct spectrophotometric detection at a wavelength of 195 nm. researchgate.netresearchgate.net This method was optimized by adjusting the running buffer composition, injection volume, and capillary conditioning program. researchgate.netresearchgate.net The technique is characterized by its accuracy, reproducibility, and selectivity, with minimal interference from the matrix of natural water. researchgate.netresearchgate.net However, the reported detection limit for CVAA with this CZE method was 0.3 mg/L, which is less sensitive than the limits achievable with most mass spectrometric methods. researchgate.netresearchgate.net
Analytical Method Validation: Linearity, Sensitivity, and Reproducibility Metrics
The validation of analytical methods is essential to ensure that they are reliable, accurate, and fit for purpose. For CVAA analysis, key validation parameters include linearity, sensitivity (typically defined by the limit of detection, LOD), and reproducibility (often expressed as relative standard deviation, RSD).
Linearity: The linear range of a method is the concentration span over which the instrument response is directly proportional to the analyte concentration. For CVAA, various methods have demonstrated excellent linearity. HPLC-ICP-MS and LC-ESI-MS/MS methods have shown linearity over at least three orders of magnitude. nih.govoup.comresearchgate.net An LC-ICP-MS/MS method for CVAOA was linear from 50 to 3500 µg/L, while an LC-MS-MS method was linear from 25 to 3,200 µg/L. oup.comrsc.org
Sensitivity: The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise. The sensitivity of CVAA detection varies significantly with the chosen methodology. While CZE has an LOD of 0.3 mg/L (300 µg/L), mass spectrometry-based methods are considerably more sensitive. researchgate.net HPLC-ICP-MS can achieve an LOD of 1.3 µg/L, and various LC-MS/MS methods report LODs in the range of 0.5 to 3.3 µg/L. nih.govoup.comoup.comresearchgate.net The most sensitive methods often involve derivatization followed by GC-MS, with one SPME-GC-MS method reporting an LOD of 7.4 pg/mL (0.0074 µg/L). nih.gov
Reproducibility: Reproducibility measures the consistency of results over multiple analyses. It is typically assessed by calculating the relative standard deviation (RSD) of replicate measurements of quality control samples. For CVAA methods, RSDs are generally low, indicating good precision. An HPLC-ICP-MS method reported RSDs of 3% to 6%, while an LC-ESI-MS/MS method had RSDs ranging from 6% to 11%. nih.govoup.comresearchgate.net A dispersive derivatization GC-MS method showed excellent reproducibility with RSDs of 3.2% to 5.5%. nih.gov
Table 2: Validation Metrics for Various CVAA Analytical Methods This table is interactive. Click on the headers to sort the data.
| Method | Linearity Range | Limit of Detection (LOD) | Reproducibility (RSD) |
|---|---|---|---|
| HPLC-ICP-MS oup.comresearchgate.net | ≥ 3 orders of magnitude | 1.3 µg/L | 3% - 6% |
| LC-ESI-MS/MS nih.gov | ≥ 3 orders of magnitude | 0.5 µg/L | 6% - 11% |
| LC-MS/MS oup.com | 25 - 3,200 µg/L | 3.3 µg/L | Not Specified |
| DDLLME-GC-MS nih.gov | 1 - 400 µg/L | 0.015 µg/L (SIM) | 3.2% - 5.5% |
| LC-ICP-MS/MS rsc.org | 50 - 3,500 µg/L | 2.2 µg/L | Not Specified |
| SPME-GC-MS nih.gov | Not Specified | 0.0074 µg/L | Not Specified |
Remediation and Decontamination Strategies for 2 Chlorovinylarsonous Acid Contamination
Chemical Neutralization and Transformation Technologies for Arsenical Compounds
Chemical methods for treating arsenic contamination, including compounds like 2-chlorovinylarsonous acid, primarily focus on altering the chemical state of arsenic to facilitate its removal or stabilization. These technologies often involve oxidation, precipitation, and coagulation processes.
A crucial first step in many treatment trains is the oxidation of arsenite (As(III)) to arsenate (As(V)). sswm.info As(III) species, such as 2-chlorovinylarsonous acid, are generally more mobile and toxic than their pentavalent counterparts. sswm.info Oxidation significantly enhances the effectiveness of subsequent removal processes like coagulation and adsorption because As(V) is less soluble and adsorbs more strongly to mineral surfaces over a wider pH range. sswm.infotandfonline.com Common chemical oxidants include permanganate, hypochlorite, and hydrogen peroxide. sswm.info
Once in the As(V) state, arsenic can be effectively removed through precipitation and coagulation. This typically involves the use of iron or aluminum salts, such as ferric chloride, ferric sulfate, or alum. tandfonline.comjwent.net These coagulants hydrolyze to form metal hydroxides, which can remove arsenic from solution through several mechanisms: direct precipitation as insoluble metal arsenates (e.g., ferric arsenate), co-precipitation where arsenic is incorporated into the structure of the forming hydroxide (B78521) precipitates, and adsorption onto the surface of the metal hydroxide flocs. sswm.infojwent.net Iron-based coagulants are generally more effective than alum and work over a broader pH range. tandfonline.comjwent.net
Neutralization of acidic waste containing arsenic, such as that resulting from industrial processes or the hydrolysis of agents like Lewisite, is another key strategy. rsc.orgcdc.gov Using alkaline materials like lime (calcium oxide or hydroxide) or calcium carbonate can raise the pH, leading to the precipitation of calcium arsenate. rsc.org However, calcium arsenate can be unstable under acidic conditions or in the presence of carbon dioxide. rsc.org A more stable long-term solution involves the formation of crystalline iron-arsenic minerals like scorodite (FeAsO₄·2H₂O). rsc.org This can be achieved through processes that control pH and temperature, transforming the arsenic into a highly stable mineral phase suitable for long-term disposal. rsc.org
Table 1: Chemical Neutralization and Transformation Technologies for Arsenical Compounds
| Technology | Mechanism | Reagents/Process | Key Findings/Applications | Citations |
|---|---|---|---|---|
| Chemical Oxidation | Converts more toxic and mobile As(III) to less toxic and more easily removable As(V). | Potassium permanganate, Hydrogen peroxide (H₂O₂), Hypochlorite, Ozone. | Considered an essential pre-treatment step for many removal technologies like coagulation and adsorption. Air oxidation is slow but can be catalyzed. | sswm.infobohrium.commdpi.com |
| Coagulation/Precipitation | Removes arsenic from solution by forming insoluble precipitates and through co-precipitation with and adsorption on metal hydroxides. | Iron salts (ferric chloride, ferric sulfate), Aluminum salts (alum), Lime. | Highly effective for As(V) removal. Iron salts are generally more efficient than alum over a wider pH range. Can reduce high arsenic concentrations significantly. | sswm.infotandfonline.comjwent.net |
| Stabilization/Solidification (S/S) | Converts arsenic into more stable, less soluble, and less toxic forms. | pH adjustment agents, Ferric sulfate, Persulfates. May be combined with pre-oxidation. | Aims to immobilize arsenic within a solid matrix, reducing its leachability. Pre-treatment with incineration can convert arsenic to ferric arsenate. | clu-in.org |
| Scorodite Formation | Transforms arsenic into a highly stable crystalline mineral (FeAsO₄·2H₂O). | Process involves reacting As(V) with Fe(III) under controlled pH and temperature. Often preceded by oxidation of As(III). | Produces a highly stable product suitable for long-term disposal of high-concentration arsenic waste. | rsc.org |
| Alkaline Hydrolysis | Decomposes 2-chlorovinylarsonous acid into less toxic compounds. | Cold alkali solutions. | Decomposes 2-chlorovinylarsonous acid into arsonous acid and acetylene (B1199291). The reaction rate is highly dependent on pH. | acs.org |
Bioremediation Approaches for Arsenical Compounds
Bioremediation leverages the metabolic capabilities of microorganisms like bacteria, fungi, and algae to detoxify and immobilize arsenic in the environment. interesjournals.org These approaches are considered cost-effective and eco-friendly alternatives to traditional physicochemical methods. nih.gov Microorganisms have evolved diverse mechanisms to cope with arsenic toxicity, which can be harnessed for remediation. These mechanisms include redox transformations, methylation, and sequestration through biosorption or bioaccumulation. rsc.org
Microbial redox transformation is a key process. Some bacteria can oxidize As(III) to As(V), while others can reduce As(V) to As(III). rsc.org
Bio-oxidation: Arsenite-oxidizing bacteria convert As(III) to the less mobile and less toxic As(V). rsc.org This process is analogous to chemical oxidation and can enhance the efficiency of subsequent adsorption or precipitation steps.
Bio-reduction: Dissimilatory arsenate-reducing bacteria use As(V) as an electron acceptor for respiration, reducing it to As(III). csic.es While this increases toxicity and mobility, it can be a preliminary step in processes like biovolatilization or subsequent precipitation with sulfides.
Another significant bioremediation pathway is biovolatilization, which involves the microbial methylation of inorganic arsenic. rsc.org Certain bacteria and fungi can sequentially reduce and methylate arsenic species to form volatile arsines, such as trimethylarsine. csic.es These gaseous compounds can then dissipate from the contaminated soil or water.
Biosorption and bioaccumulation are processes where microorganisms passively adsorb or actively take up arsenic. nih.gov
Biosorption: Arsenic ions bind to the surface of microbial biomass. This process is a form of passive uptake that does not depend on the cell's metabolic activity. nih.gov
Bioaccumulation: This is an active, energy-dependent process where arsenic is transported into the microbial cell and accumulated intracellularly. nih.gov
Genetically engineered microorganisms are also being developed to enhance bioremediation capabilities, for instance, by improving their arsenic volatilization activity. researchgate.net The application of these techniques has been explored for treating contaminated groundwater, agricultural lands, and mining sites. interesjournals.org
Table 2: Bioremediation Approaches and Associated Microorganisms for Arsenical Compounds
| Approach | Mechanism | Examples of Microorganisms | Key Findings/Applications | Citations |
|---|---|---|---|---|
| Bio-oxidation | Microbial oxidation of As(III) to As(V), reducing toxicity and mobility. | Alcaligenes faecalis, Comamonas terrae sp., Shewanella algae, β-proteobacteria strain UPLAs1. | Can be used as a pre-treatment to enhance adsorption or precipitation of arsenic. | rsc.org |
| Bio-reduction / Precipitation | Microbial reduction of As(V) to As(III), often followed by precipitation with sulfide (B99878) produced by sulfate-reducing bacteria. | Sulfate-reducing bacteria (e.g., Desulfovibrio), Arsenate-respiring bacteria (e.g., Sulfurospirillum). | Forms highly insoluble arsenic sulfide precipitates, effectively immobilizing arsenic in anaerobic environments. | interesjournals.org |
| Biovolatilization (Methylation) | Microbial conversion of inorganic arsenic to volatile organic forms (e.g., trimethylarsine). | Bacteria (e.g., Escherichia coli, Pseudomonas), Fungi (e.g., Aspergillus). | Removes arsenic from soil or water by transforming it into a gaseous state. Genetically engineered Pseudomonas putida has shown enhanced activity. | rsc.orgresearchgate.net |
| Biosorption/Bioaccumulation | Binding of arsenic to the microbial cell surface (biosorption) or uptake into the cell (bioaccumulation). | Various bacteria, fungi, and algae. Plant growth-promoting microorganisms (PGPMOs) can enhance plant uptake. | Microbial biomass can be used as a biosorbent to remove arsenic from aqueous solutions. | nih.govcsic.es |
Physicochemical Treatment Processes (e.g., Adsorption, Oxidation) for Arsenic Removal
Physicochemical treatment processes are widely employed for arsenic remediation and are particularly effective for removing arsenic from water. These methods primarily rely on adsorption onto solid media and chemical oxidation to transform arsenic into a more treatable form. tandfonline.combohrium.com
Oxidation , as previously mentioned, is a critical step because As(V) is more effectively removed by most adsorbents than As(III). sswm.info Heterogeneous oxidation, where a solid material acts as the oxidant, is an attractive option. Manganese oxides (MnO₂), for example, have a strong capability to oxidize As(III) to As(V) while simultaneously providing a surface for the adsorption of the resulting As(V). bohrium.commdpi.com The effectiveness of MnO₂ can be influenced by pH and its crystalline structure. bohrium.com
Adsorption is a cost-effective and simple process where arsenic is removed from a solution by binding to the surface of a solid adsorbent material. denora.com A variety of adsorbents have been developed and tested for arsenic removal:
Granular Ferric Hydroxide (GFH): This is a highly effective adsorbent for both As(V) and As(III). sswm.info Its high surface area and strong affinity for arsenic make it one of the most common choices for water treatment systems. denora.com
Activated Alumina: This material is effective for removing As(V) but is less effective for As(III), often requiring a pre-oxidation step. sswm.infotandfonline.com Its performance is dependent on pH. tandfonline.com
Iron-Coated Media: Coating sand or other materials with iron oxides creates a low-cost adsorbent that effectively removes arsenic. journalissues.org The iron oxide coating provides the active sites for arsenic adsorption.
Manganese Oxides: As noted, these materials can both oxidize As(III) and adsorb As(V). bohrium.com Biologically formed manganese oxides (BioMnOₓ) have shown high efficiency in As(III) oxidation. bohrium.com
Other Materials: Other adsorbents include titanium dioxide (TiO₂) and hydrous cerium oxide, which have also demonstrated high adsorption capacities for arsenic. sswm.infotandfonline.com
These physicochemical processes can be implemented in various configurations, from large-scale water treatment plants to smaller, household-level filter units. bohrium.com The choice of technology depends on factors such as the initial arsenic concentration, the chemical form of the arsenic, water chemistry, and economic considerations. tandfonline.com
Table 3: Physicochemical Treatment Processes for Arsenic Removal
| Process | Adsorbent/Reagent | Mechanism | Key Research Findings | Citations |
|---|---|---|---|---|
| Adsorption | Granular Ferric Hydroxide (GFH) | Adsorption of both As(III) and As(V) onto highly porous iron oxide media. | Highly selective and robust adsorbent. Employs a simple "pump and treat" process. | sswm.infodenora.com |
| Activated Alumina (Al₂O₃) | Adsorption of As(V) via an anion exchange-like process. | Effective for As(V), but pre-oxidation is needed for As(III). Performance is pH-dependent. | sswm.infotandfonline.com | |
| Iron-Coated Sand | Adsorption of arsenic onto iron oxide coatings on a sand substrate. | A low-cost treatment option. Studies have shown arsenic removal of up to 94% with coated sand. | journalissues.org | |
| Manganese Dioxide (MnO₂) | Heterogeneous oxidation of As(III) to As(V) followed by adsorption of As(V). | Can achieve simultaneous oxidation and adsorption. A system using MnO₂ and H₂O₂ showed high removal efficiency (88%) without mechanical stirring. | bohrium.commdpi.com | |
| Ion Exchange | Anion exchange resins | Removes dissolved As(V) anions by exchanging them with ions on the resin surface. | Effective for As(V) but not uncharged As(III), requiring pre-oxidation. Resins can be regenerated. | sswm.infotandfonline.comijesd.org |
Future Research Trajectories in 2 Chlorovinylarsonous Acid Studies
Development of Novel and High-Throughput Analytical Techniques for Environmental and Complex Matrices
The accurate and rapid detection of CVAA in complex matrices like soil, water, and biological samples is crucial for environmental monitoring and verifying exposure to Lewisite. armyacademy.roepa.gov While established methods exist, future research aims to improve sensitivity, specificity, and sample throughput.
Current analytical cornerstones include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). rsc.org For GC-MS analysis, derivatization of CVAA is often necessary to increase its volatility and thermal stability. researchgate.netresearchgate.net A common approach involves reacting CVAA with a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol (B87085), to form a stable cyclic derivative. researchgate.netnih.govcdc.gov Techniques like solid-phase microextraction (SPME) can be combined with GC-MS to preconcentrate the derivative, achieving very low detection limits. rsc.org
High-performance liquid chromatography (HPLC) coupled with various detectors is another powerful tool. preprints.org HPLC coupled with inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) is particularly advantageous as it offers high sensitivity and elemental specificity for arsenic, allowing for the direct measurement of CVAA and its oxidized metabolite, 2-chlorovinylarsonic acid (CVAOA). oup.comresearchgate.netnih.gov This technique has been developed into high-throughput methods capable of analyzing a large number of samples, which is critical in emergency response scenarios. oup.comoup.com Research has focused on optimizing sample preparation, such as simple dilution and centrifugation, to enable the analysis of 96 samples in an 8-hour day. oup.comresearchgate.net
Future research is focused on creating even more rapid, field-portable, and automated analytical systems. The development of advanced manufacturing techniques, like 3D printing, could lead to novel analytical tools with unprecedented features for sample preparation and analysis. researchgate.net The goal is to move beyond traditional laboratory settings to allow for on-site analysis, which is critical for immediate environmental assessment and response after a contamination event.
Interactive Table: Comparison of Analytical Techniques for 2-Chlorovinylarsonous Acid (CVAA)
| Technique | Principle | Sample Preparation | Key Advantages | Detection Limits | Citations |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Requires derivatization with dithiols (e.g., ethanedithiol) to make CVAA volatile. researchgate.netnih.gov | High selectivity and sensitivity. rsc.org | As low as 7.4 pg/mL in urine (with SPME). rsc.org | rsc.orgresearchgate.netnih.gov |
| LC-MS/MS | Separation by liquid chromatography followed by tandem mass spectrometry. | Can directly analyze aqueous samples; may involve solid-phase extraction (SPE). oup.com | High specificity and suitability for complex biological matrices like urine and blood. rsc.orgoup.com | 3.3 µg/L as CVAA in urine. oup.com | rsc.orgoup.com |
| HPLC-ICP-MS | Separation by HPLC with element-specific detection of arsenic by ICP-MS. | Often involves simple dilution and centrifugation. oup.comresearchgate.net | High throughput, sensitive, and selective for arsenic species. preprints.orgoup.com | 1.3 µg/L as CVAA in urine. oup.comresearchgate.net | preprints.orgoup.comresearchgate.net |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Direct injection of water samples. researchgate.net | High accuracy and reproducibility; avoids complex matrix effects. researchgate.net | 0.3 mg/L in water. researchgate.net | researchgate.netmdpi.com |
Exploration of Advanced Decontamination and Environmental Remediation Strategies for Organoarsenicals
Given the persistence and toxicity of CVAA and other organoarsenicals, developing effective decontamination and remediation technologies is a high priority. armyacademy.roaist.go.jp Research is moving beyond conventional methods to explore more efficient and environmentally benign strategies.
Advanced oxidation processes (AOPs) are a promising avenue for the degradation of organoarsenicals. The UV/chlorine process, for example, has been shown to efficiently degrade compounds like roxarsone, transforming the organic arsenic into inorganic forms, primarily arsenate (As(V)). acs.org While this mineralizes the initial compound, the resulting inorganic arsenic must also be removed. acs.org
A key area of innovation is the use of nanoparticles for both oxidation and adsorption.
Ferrate(VI) , a strong oxidizing agent, can degrade organoarsenicals. nih.gov A significant advantage of this method is that the resulting ferric (oxyhydr)oxide nanoparticles are effective adsorbents for the released inorganic arsenic and other organic byproducts. nih.gov
Nano zero-valent iron (nZVI) , particularly when coated with materials like silica (B1680970) (SiO₂-nZVI), is used in heterogeneous Fenton processes. iaea.org This system can completely oxidize organoarsenic compounds and the iron-based solid phases that form during the reaction play a crucial role in adsorbing the released arsenate, significantly lowering the arsenic concentration in the treated water. iaea.org
Future research will likely focus on optimizing these advanced technologies, scaling them for large-scale field applications, and combining different methods (e.g., oxidation followed by adsorption) to create comprehensive treatment trains for contaminated sites. acs.orgmdpi.com
Interactive Table: Advanced Remediation Strategies for Organoarsenicals
| Strategy | Mechanism | Target Contaminants | Key Findings & Advantages | Citations |
| Ferrate(VI) Treatment | Oxidation of the organoarsenic compound and subsequent adsorption of byproducts onto in-situ formed ferric nanoparticles. | Organoarsenicals (e.g., p-arsanilic acid). | Simultaneously oxidizes the organic component and removes the released inorganic arsenic. nih.gov | nih.gov |
| Heterogeneous Fenton (SiO₂-nZVI) | Oxidation via hydroxyl radicals generated from nZVI and H₂O₂. Adsorption of released arsenic onto iron oxides. | Organoarsenicals (e.g., p-arsanilic acid). | Complete degradation of the parent compound and effective removal of released inorganic arsenic to meet drinking water standards. iaea.org | iaea.org |
| UV/Chlorine Treatment | Degradation through advanced oxidation. | Organoarsenicals (e.g., roxarsone). | Efficient degradation of the parent compound; can be combined with adsorbents to remove toxic byproducts and inorganic arsenic. acs.org | acs.org |
| Soil Washing | Extraction using a solution of alcohol and phosphoric acid. | Organoarsenicals (e.g., diphenylarsinic acid) in soil. | High extraction efficiency (almost 100%); washing solution can be recycled, minimizing waste and cost. aist.go.jp | aist.go.jp |
Deeper Understanding of Arsenic Speciation and Interconversion Mechanisms in Environmental Systems
Understanding the chemical form, or speciation, of arsenic is fundamental because the toxicity, mobility, and fate of the element are highly dependent on its molecular structure. nih.govnumberanalytics.com For Lewisite contamination, the primary species of concern are CVAA and its oxidation product, CVAOA. oup.comarmyacademy.ro
In the environment and in biological systems, the trivalent CVAA can be oxidized to the pentavalent CVAOA. oup.comoup.com Both are considered unique markers of Lewisite exposure as they are not naturally occurring. oup.com The interconversion between different arsenic species is a critical area of study. For instance, the transformation between arsenite (As(III)) and arsenate (As(V)) is influenced by environmental redox conditions and microbial activity, which in turn affects their transport and sequestration in soil and water systems. epa.gov
Analyzing arsenic speciation in complex environmental and biological samples presents significant challenges. researchgate.netpreprints.orgiaea.org The presence of numerous arsenic species, both inorganic and organic (such as arsenobetaine (B179536) from dietary sources), requires highly selective analytical methods. preprints.orgresearchgate.net Hyphenated techniques like HPLC-ICP-MS are essential for separating and quantifying individual arsenic species. nih.govresearchgate.net However, challenges remain, such as the difficulty in retaining some species like arsenite on certain chromatography columns and the potential for the sample matrix to interfere with detection. epa.gov
Future research will focus on several key areas:
Developing more robust and universally applicable methods for arsenic speciation that can overcome matrix effects and provide accurate quantification for a wider range of arsenic compounds. researchgate.netmdpi.com
Investigating the kinetics and mechanisms of CVAA transformation to CVAOA under various environmental conditions (e.g., different pH, redox potentials, presence of microorganisms).
Studying the role of microbial enzymes, such as oxidases, in the biotransformation of organoarsenicals, which could influence their persistence and toxicity in the environment. nih.gov
A deeper understanding of these processes is vital for developing accurate environmental fate models and for assessing the long-term risks associated with Lewisite and CVAA contamination. numberanalytics.com
Interactive Table: Key Arsenic Species in Lewisite-Related Studies
| Compound Name | Chemical Formula | Oxidation State of As | Significance | Citations |
| 2-Chlorovinylarsonous acid (CVAA) | C₂H₂AsClO | +3 | Primary hydrolysis product of Lewisite; a key biomarker for exposure. oup.comarmyacademy.ro | oup.comarmyacademy.ro |
| 2-Chlorovinylarsonic acid (CVAOA) | C₂H₂AsClO₂ | +5 | Oxidation product of CVAA; also used as a biomarker for Lewisite exposure. oup.comarmyacademy.ro | oup.comarmyacademy.rooup.com |
| Arsenite (As(III)) | AsO₃³⁻ | +3 | A common, highly toxic inorganic arsenic species. Its analysis is important for overall environmental risk assessment. numberanalytics.comepa.gov | numberanalytics.comepa.gov |
| Arsenate (As(V)) | AsO₄³⁻ | +5 | A common inorganic arsenic species; the ultimate oxidation product of many arsenic degradation pathways. acs.orgepa.gov | acs.orgepa.gov |
Q & A
What analytical methods are recommended for detecting 2-chlorovinylarsonous acid (CVAA) in biomedical samples?
Basic Research Question
CVAA, a metabolite of lewisite, requires high-sensitivity detection due to its low concentration in biological matrices. Gas chromatography (GC) coupled with flame photometric detection or mass spectrometry (MS) is widely used, often after derivatization with 1,2-ethanedithiol to enhance volatility and detection limits . Liquid chromatography-mass spectrometry (LC-MS) is also effective, particularly for urine samples, where automated solid-phase microextraction (SPME) improves recovery rates . For retrospective analysis, studies recommend validating methods against deuterated internal standards to account for matrix effects .
How does antidotal therapy influence the detection and quantification of CVAA in exposed subjects?
Advanced Research Question
Antidotal agents (e.g., dimercaprol) bind to CVAA, altering its pharmacokinetics and requiring adjustments in analytical protocols. Research by Koryagina et al. (2011) demonstrated that urine remains a viable matrix for detection post-treatment, but recovery rates depend on the timing of sample collection relative to antidote administration . Methodological considerations include:
- Temporal sampling : Collecting samples within 24–48 hours post-exposure to capture unbound CVAA.
- Competitive binding assays : Differentiating between free CVAA and antidote-CVAA complexes using chromatographic separation .
Contradictions in recovery data across studies highlight the need for standardized protocols for antidote interference correction .
What are the key challenges in ensuring CVAA stability during sample storage and analysis?
Basic Research Question
CVAA degrades in aqueous solutions, particularly under alkaline conditions, forming 2-chlorovinylarsonic acid (CVAOA). To mitigate this:
- Storage : Acidify samples (pH ≤ 3) and store at −80°C to slow hydrolysis .
- Matrix selection : Use lyophilized urine or serum to reduce water-mediated degradation .
Contradictory reports on CVAA stability in deuterated water ( ) suggest further investigation into solvent isotope effects .
How can researchers resolve discrepancies in CVAA quantification across different analytical platforms?
Advanced Research Question
Discrepancies often arise from variations in derivatization efficiency, ionization suppression in MS, or incomplete hydrolysis of lewisite residues. Strategies include:
- Multi-method validation : Cross-validate results using GC-MS, LC-MS, and IR spectroscopy to confirm structural integrity .
- Hydrolysis control : Standardize hydrolysis conditions (e.g., molar excess of water, reaction time) to ensure complete lewisite conversion to CVAA .
Advanced statistical tools, such as principal component analysis (PCA), can identify systematic biases in inter-laboratory data .
What are the implications of CVAA’s oxidation to CVAOA in environmental and toxicological studies?
Advanced Research Question
CVAA oxidizes to CVAOA in aerobic environments, complicating exposure assessments. Key considerations:
- Redox conditions : Monitor oxygen levels and pH during sample collection to quantify both species.
- Toxicological relevance : While CVAOA is less toxic than CVAA, its persistence in soil and water necessitates inclusion in environmental risk models .
Contradictory findings on oxidation rates (e.g., vs. 9) suggest context-dependent factors (e.g., microbial activity) require further study .
How should researchers design experiments to differentiate CVAA from structurally similar arsenicals?
Basic Research Question
CVAA’s structural analogs (e.g., phenylarsonous acid) require selective detection. Methodological recommendations:
- Chromatographic separation : Use reverse-phase LC with ion-pairing agents to resolve co-eluting species .
- Spectroscopic confirmation : Employ IR spectroscopy to identify characteristic As-O and C-Cl vibrational bands (700–500 cm⁻¹) .
Cross-reactivity in antibody-based assays necessitates pre-screening with synthetic standards .
What ethical and safety protocols are critical when handling CVAA in laboratory settings?
Basic Research Question
CVAA’s toxicity mandates strict safety measures:
- Containment : Use fume hoods and closed-system derivatization to minimize inhalation/contact risks.
- Waste management : Neutralize CVAA with alkaline polyethylene glycol (APEG) before disposal .
Ethical considerations include anonymizing biomedical samples and adhering to chemical warfare conventions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
